molecular formula C10H12N2O B2911459 1,2,3,4-Tetrahydroisoquinoline-1-carboxamide CAS No. 50458-88-3

1,2,3,4-Tetrahydroisoquinoline-1-carboxamide

Cat. No.: B2911459
CAS No.: 50458-88-3
M. Wt: 176.219
InChI Key: SWXSODIZVQALAJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-1-carboxamide is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that belongs to the class of isoquinoline alkaloids. These alkaloids are widely distributed in nature and are known for their diverse biological activities. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry due to its presence in various natural products and synthetic compounds with significant pharmacological properties .

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroisoquinoline-1-carboxamide (THIQ) is an endogenous substance present in the mammalian brain . It interacts with dopamine (DA) receptors, specifically with the agonistic conformation .

Mode of Action

THIQ inhibits the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals . It shifts dopamine catabolism towards catechol-O-methyltransferase (COMT)-dependent O-methylation . THIQ also inhibits both monoamine oxidase A (MAO-A) and B (MAO-B) enzymatic activities, leading to increased monoamine neurotransmitter levels in the brain .

Biochemical Pathways

The primary biochemical pathway affected by THIQ involves dopamine metabolism. By inhibiting MAO-A and MAO-B enzymes, THIQ increases the levels of monoamine neurotransmitters in the brain . This shift in dopamine catabolism towards COMT-dependent O-methylation is a key aspect of its neuroprotective activity .

Pharmacokinetics

Its ability to inhibit mao enzymes and increase neurotransmitter levels suggests that it can cross the blood-brain barrier and exert effects within the central nervous system .

Result of Action

The primary result of THIQ’s action is neuroprotection. By inhibiting the formation of free radicals and shifting dopamine catabolism, it exhibits neuroprotective properties . It also antagonizes the behavioral syndrome produced by well-known neurotoxins .

Action Environment

The synthesis of thiq derivatives has been achieved using environmentally friendly methods , suggesting that the compound’s action may be influenced by environmental conditions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinoline-1-carboxamide can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form the tetrahydroisoquinoline core . Another method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieve efficient production. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters are carefully controlled to maximize output .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives, saturated tetrahydroisoquinoline derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinoline-1-carboxamide has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroisoquinoline-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry and industrial applications .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXSODIZVQALAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50458-88-3
Record name 1,2,3,4-tetrahydroisoquinoline-1-carboxamide
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